17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Description
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione (CAS: 13209-41-1) is a synthetic steroid derivative structurally related to glucocorticoids such as prednisolone and dexamethasone. Its molecular formula is C₂₂H₂₈O₄, with a molecular weight of 356.45 g/mol . The compound features hydroxyl groups at positions 17 and 21, a conjugated triene system (1,4,9(11)-triene), and a 3,20-dione backbone. It serves as a key intermediate in synthesizing corticosteroids like mometasone furoate and is metabolically interconvertible with prednisone, a prodrug of prednisolone .
Properties
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5-6,8,11,15,17,22,25H,3-4,7,9-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJXMUQVASJHW-ONKRVSLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234812 | |
| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-69-7 | |
| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10184-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-DIHYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF6ZW8234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process often includes oxidation and hydroxylation reactions under controlled conditions to introduce the necessary functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with distinct biological activities.
Scientific Research Applications
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction affects various molecular pathways, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include cytokines, enzymes, and other proteins involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Corticosteroid Family
Mometasone Furoate Intermediate
- Compound : 16α-Methyl-17α,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione-21-yl acetate
- Structure : Differs by a 16α-methyl group and a 21-acetate substituent.
- Role : Intermediate in mometasone furoate synthesis, an anti-inflammatory corticosteroid .
- Key Difference : The 16α-methyl group enhances glucocorticoid receptor affinity, while the 21-acetate improves stability during synthesis .
(16β)-17,21-Bis(acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
Antioxidant 21-Aminosteroids
U-74389G
- Structure : 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt.
- Activity : Potent inhibitor of iron-dependent and arachidonic acid-induced lipid peroxidation. Lacks glucocorticoid activity .
- Key Difference : The piperazinyl-pyrimidinyl substituent at C21 confers antioxidant properties, unlike the hydroxyl groups in the target compound .
U-74006F
- Structure : Similar to U-74389G but with a 16α-methyl group.
- Activity: Blocks arachidonic acid release and stimulates adrenocorticotropin secretion without glucocorticoid effects .
Other Derivatives
3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate
- Structure : Contains a 16-ene moiety and a 21-acetate group.
- Role : Intermediate in steroid synthesis.
- Key Difference : The 16-ene system alters ring strain and metabolic pathways compared to the 1,4,9(11)-triene system .
17,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione
Comparative Pharmacological and Chemical Data
Key Findings and Implications
Structural-Activity Relationships: Hydroxyl groups at C17 and C21 are critical for glucocorticoid activity, while substitutions at C16 (e.g., methyl) enhance receptor binding . Antioxidant 21-aminosteroids (e.g., U-74389G) lack hydroxyl groups but feature nitrogenous substituents, enabling radical scavenging .
Metabolic Interconversion :
- The target compound’s interconvertibility with prednisone highlights its role in corticosteroid metabolism .
Safety Profiles :
- Methylated derivatives (e.g., 16α-methyl) exhibit higher toxicity, necessitating careful handling .
Biological Activity
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Deltacortinene, is a steroid compound with significant biological activity. Its structure consists of a pregnane backbone with hydroxyl groups at positions 17 and 21. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical pathways.
- Molecular Formula : C21H30O4
- Molecular Weight : 342.4 g/mol
- CAS Number : 10184-69-7
Hormonal Activity
This compound exhibits glucocorticoid activity, influencing metabolic processes and immune responses. It has been shown to interact with glucocorticoid receptors (GR), which play a crucial role in regulating gene expression related to inflammation and immune function.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Antitumor Activity
Several studies have explored the antitumor effects of this compound. It has been observed to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 25 |
Case Study 2: Anti-inflammatory Mechanism
A study on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the secretion of IL-6 and TNF-alpha when stimulated with LPS (lipopolysaccharide). The results indicated that the compound could modulate inflammatory responses effectively.
| Treatment Group | IL-6 Secretion (pg/mL) | TNF-alpha Secretion (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| LPS Only | 1200 | 600 |
| LPS + Compound (10 µM) | 700 | 350 |
The biological activity of this compound is primarily mediated through its interaction with nuclear receptors. Upon binding to the glucocorticoid receptor, it translocates to the nucleus where it regulates gene expression involved in inflammation and apoptosis.
Chemical Reactions Analysis
Epimerization at C-17 Position
Epimerization of the C17 hydroxy group involves forming a nitrate ester intermediate, followed by hydrolysis. This converts the 17α-hydroxy configuration to the 17β-configuration required for corticoid activity .
NOESY data confirmed stereochemical inversion at C17 .
Stork’s Iodination for Halogenation
Stork’s iodination introduces iodine at C9 or C11 using iodine monochloride (ICl) in dichloromethane (DCM), forming intermediates for 9α-fluorinated corticosteroids .
| Reaction Parameter | Conditions |
|---|---|
| Reagent | ICl (1.1 equiv) |
| Solvent | DCM |
| Temperature | −10°C to 0°C |
| Conversion | >95% |
The iodinated product undergoes halogen exchange (e.g., with HF) to introduce fluorine .
Hydrocyanation for Pregnane Side Chain Construction
Hydrocyanation adds a two-carbon side chain at C17 using hydrogen cyanide (HCN) under basic conditions .
| Reaction Parameter | Conditions |
|---|---|
| Reagent | HCN, NaCN |
| Solvent | t-BuOH/H₂O |
| Temperature | 60°C |
| Yield | 78% |
This step is pivotal for converting androstene derivatives into pregnane steroids .
Ethynylation and Rupe Rearrangement
Ethynylation with ethynylmagnesium bromide introduces a propargyl alcohol group at C17, which undergoes Rupe rearrangement to form α,β-unsaturated ketones .
| Step | Conditions |
|---|---|
| Ethynylation | EthynylMgBr, THF, 30°C |
| Rupe Rearrangement | H₂SO₄, AcOH, 80°C |
| Combined Yield | 63% |
This method is optimized for flow chemistry to avoid magnesium salt precipitation .
Dehydration Reactions
Controlled dehydration using HCl gas in acetone removes hydroxyl groups, forming Δ16 double bonds .
| Reaction Parameter | Conditions |
|---|---|
| Acid | HCl gas |
| Solvent | Acetone |
| Temperature | 25°C |
| Yield | 91% |
Q & A
Basic: What are the recommended safety protocols for handling 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks .
- Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
- Storage: Store in sealed containers at room temperature, away from ignition sources .
Basic: What analytical techniques are suitable for characterizing the purity and structure of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) to assess purity. Reference standards (e.g., related impurities like 21-acetate derivatives) should be included for comparison .
- Spectroscopy: Employ H/C NMR to confirm stereochemistry (e.g., 16α-methyl configuration) and FT-IR for functional group validation (e.g., ketone at C3/C20) .
- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (CHO; 356.4553 g/mol) and detect trace impurities .
Advanced: How can computational modeling resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with nuclear receptors (e.g., glucocorticoid receptors) to predict binding affinities and compare with in vitro toxicity assays .
- Density Functional Theory (DFT): Calculate reactive sites (e.g., C1-C4 diene) prone to oxidation, which may explain discrepancies in acute toxicity studies .
- Data Integration: Cross-reference computational predictions with experimental data from RTECS (e.g., tumorigenic potential in rodents) to identify confounding factors (e.g., metabolite formation) .
Advanced: What factorial design approaches optimize reaction conditions for synthesizing 16-methyl derivatives of this compound?
Methodological Answer:
- Variables: Test factors like temperature (80–120°C), catalyst loading (e.g., Pd/C), and solvent polarity (THF vs. DCM) using a 2 factorial design .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts (e.g., 21-acetate impurities) .
- Validation: Confirm optimal conditions with triplicate runs and characterize products via HPLC-NMR .
Basic: How should researchers address stability issues during long-term storage of this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways (e.g., oxidation at C9(11)-double bond) .
- Stabilizers: Add antioxidants (e.g., BHT) to storage solutions to prevent radical-mediated degradation .
- Monitoring: Use periodic HPLC analysis to track purity changes over time .
Advanced: What strategies are effective for impurity profiling in synthetic batches of this compound?
Methodological Answer:
- Impurity Identification: Use LC-MS/MS to detect and quantify known impurities (e.g., 16,17-butylidenebis(oxy) derivatives) listed in pharmacopeial standards .
- Synthesis Control: Adjust reaction stoichiometry (e.g., limiting methylating agents) to reduce 16-methyl isomer formation .
- Regulatory Alignment: Follow ICH Q3A guidelines for reporting impurities ≥0.1% and qualify genotoxic impurities via Ames testing .
Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., hydroxylation at C11 or C21) via UPLC-QTOF .
- Isotope Labeling: Synthesize C-labeled analogs to track metabolic fate using mass spectrometry .
- In Vivo Correlation: Compare metabolite profiles in plasma/urine from rodent studies with computational predictions (e.g., SwissADME) .
Basic: What spectroscopic features distinguish this compound from its structural analogs?
Methodological Answer:
- UV-Vis: The conjugated diene system (C1-C4) absorbs at ~240 nm, while the C9(11)-double bond shows a shoulder at ~290 nm .
- NMR: The 16α-methyl group resonates at δ 1.2–1.4 ppm (singlet), and the C17/C21 hydroxyls appear as broad peaks at δ 2.5–3.5 ppm .
- X-ray Crystallography: Resolve the 16α-methyl stereochemistry and planar C3/C20 ketone groups .
Advanced: How can AI-driven platforms enhance the study of this compound’s receptor interactions?
Methodological Answer:
- COMSOL Multiphysics Integration: Simulate ligand-receptor binding kinetics under varying pH/temperature conditions to predict efficacy .
- Machine Learning (ML): Train models on existing glucocorticoid receptor agonists to predict binding scores for novel derivatives .
- High-Throughput Screening (HTS): Use AI-optimized assay conditions (e.g., cell lines, incubation times) to validate predictions .
Advanced: What mechanisms underlie conflicting reports on the compound’s carcinogenic potential?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate rodent studies for non-linear effects; low doses may lack metabolic activation required for tumorigenesis .
- Epigenetic Profiling: Assess DNA methylation/histone modification changes in exposed cell lines to identify non-genotoxic carcinogenicity .
- Species-Specific Metabolism: Compare human vs. rodent CYP450 isoforms responsible for detoxification (e.g., CYP3A4 vs. CYP2C11) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
